1,2-Dithiolane-4-carboxylic acid, 1-oxide

概要

説明

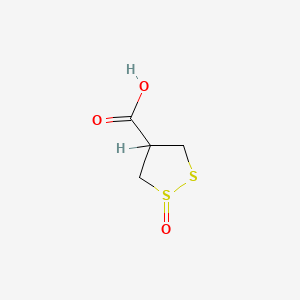

1,2-Dithiolane-4-carboxylic acid, 1-oxide is an organosulfur compound with the molecular formula C₄H₆O₃S₂. It is systematically named this compound and is also known as asparagusic acid. This compound consists of a heterocyclic disulfide functional group (a 1,2-dithiolane) with a carboxylic acid side chain. It is found in asparagus and is believed to be the metabolic precursor to odorous sulfur compounds responsible for the distinctive smell of urine associated with eating asparagus .

準備方法

1,2-Dithiolane-4-carboxylic acid, 1-oxide can be synthesized through various methods. One common laboratory synthesis involves the use of diethyl bis(hydroxymethyl)malonate as a starting material. This compound is treated with hydroiodic acid to yield β,β’-diiodoisobutyric acid after decarboxylation and ester hydrolysis. The reduced form of asparagusic acid, dihydroasparagusic acid, is produced by sequential reaction with sodium trithiocarbonate and sulfuric acid. Subsequent oxidation with hot dimethyl sulfoxide yields this compound .

化学反応の分析

1,2-Dithiolane-4-carboxylic acid, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the parent 1,2-dithiolane can be obtained by oxidative cyclization of propane-1,3-dithiol with iodine in the presence of 2-methylbut-2-ene or with potassium permanganate adsorbed on copper sulfate. Additionally, 1,2-dithiolane-4,4-diyldimethanol can be prepared by the reaction of sodium tetrasulfide with 2,2-bis(bromomethyl)propane-1,3-diol . Common reagents used in these reactions include iodine, potassium permanganate, and sodium tetrasulfide. Major products formed from these reactions include various 1,2-dithiolane derivatives.

科学的研究の応用

1,2-Dithiolane-4-carboxylic acid, 1-oxide has several scientific research applications. It has been studied for its potential as a specific thioredoxin reductase 1 inhibitor. Thioredoxin reductase is an essential enzyme that plays a crucial role in maintaining cellular redox homeostasis by catalyzing the reduction of thioredoxin. The overexpression of thioredoxin reductase is often associated with cancer development. A series of 1,2-dithiolane-4-carboxylic acid analogs have been obtained to verify the selectivity of the 1,2-dithiolane moiety toward thioredoxin reductase. Some analogs exhibit higher inhibitory effects against thioredoxin reductase compared to other compounds in the series .

作用機序

The mechanism of action of 1,2-dithiolane-4-carboxylic acid, 1-oxide involves its interaction with thioredoxin reductase. The thioredoxin system, which includes thioredoxin, thioredoxin reductases, and NADPH, represents a part of the cellular oxidative stress response, controlling intracellular reactive oxygen species levels. Thioredoxin reductase reduces thioredoxin back to its dithiol form by abstracting electrons from NADPH .

類似化合物との比較

1,2-Dithiolane-4-carboxylic acid, 1-oxide can be compared with other similar compounds, such as 1,3-dithianes and 1,3-dithiolanes. These compounds also contain sulfur atoms and are used in various chemical reactions. this compound is unique due to its specific structure and its potential as a thioredoxin reductase inhibitor. Similar compounds include 1,2-dithiolane-4,4-diyldimethanol and 3-iodo-2-(iodomethyl)propionic acid .

生物活性

1,2-Dithiolane-4-carboxylic acid, 1-oxide (also known as Asparagusic Acid) is a compound that has garnered attention due to its biological activities, particularly in the context of redox biology and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

This compound is characterized by a dithiolane ring structure that contributes to its unique biochemical properties. The presence of the carboxylic acid functional group enhances its solubility in biological systems, facilitating interactions with various cellular targets.

The primary mechanism of action for 1,2-dithiolane-4-carboxylic acid involves its interaction with thioredoxin reductase (TrxR), an essential enzyme in maintaining cellular redox homeostasis. TrxR is crucial for the reduction of thioredoxin, which plays a vital role in several cellular processes including antioxidant defense and regulation of apoptosis.

Inhibition of Thioredoxin Reductase

Recent studies have demonstrated that derivatives of 1,2-dithiolane-4-carboxylic acid exhibit selective inhibition of TrxR. The inhibitory activity varies significantly among analogs, with some showing micromolar inhibition (IC50 values ranging from 5.3 to 186 μM) against TrxR1 . This selectivity is attributed to the presence of Michael acceptor functionalities in certain analogs, enhancing their reactivity towards the enzyme.

Antioxidant Properties

1,2-Dithiolane-4-carboxylic acid acts as an antioxidant by scavenging reactive oxygen species (ROS). It protects cells from oxidative damage induced by environmental stressors such as UV radiation. The compound has been shown to bolster the body's enzymatic antioxidant defenses, including superoxide dismutases and catalases .

Cytotoxic Effects on Cancer Cells

In vitro studies reveal that certain derivatives of 1,2-dithiolane-4-carboxylic acid possess cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through oxidative stress pathways. Compounds exhibiting higher TrxR inhibition correlate with increased cytotoxicity .

Photoprotection in Dermatology

A significant application of 1,2-dithiolane-4-carboxylic acid is in dermatological formulations aimed at photoprotection. Clinical studies have indicated that it mitigates UV-induced skin damage by reducing oxidative stress and inflammation in skin cells .

Selective Inhibition in Cancer Research

Research has focused on developing analogs of 1,2-dithiolane-4-carboxylic acid that selectively inhibit TrxR in cancer cells. For instance, certain coumarin-based derivatives have shown enhanced activity due to their ability to form reactive intermediates that target TrxR more effectively than the parent compound .

Data Table: Biological Activity Summary

特性

IUPAC Name |

1-oxodithiolane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S2/c5-4(6)3-1-8-9(7)2-3/h3H,1-2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCDMZVXQHXDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS(=O)S1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953031 | |

| Record name | 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3083-96-3 | |

| Record name | 1,2-Dithiolane-4-carboxylic acid, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003083963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxo-1,2lambda~4~-dithiolane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。